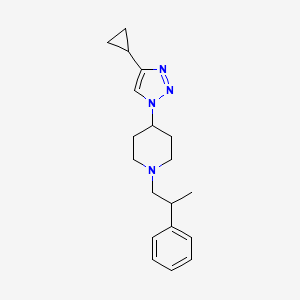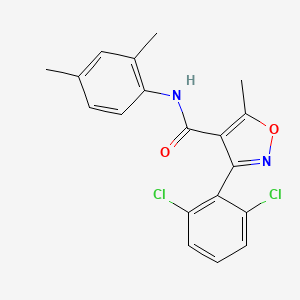
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine is a chemical compound that belongs to the class of piperidine-based compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
作用機序
The mechanism of action of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It has also been shown to act as an antagonist at the nociceptin/orphanin FQ peptide receptor, which is involved in the modulation of pain, anxiety, and stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to produce analgesia, reduce anxiety and stress, and modulate reward and addiction-related behaviors. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine is its potent binding affinity and selectivity for various receptors, which makes it a promising candidate for the development of new drugs for the treatment of pain, addiction, and other related disorders. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine. One potential direction is the development of new drugs based on this compound for the treatment of pain, addiction, and other related disorders. Another potential direction is the study of the underlying mechanisms of action of this compound, which may provide insights into the development of new drugs for the treatment of various neurological and psychiatric disorders. Additionally, the study of the biochemical and physiological effects of this compound in various animal models may provide further insights into its potential therapeutic applications.
合成法
The synthesis of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine involves the reaction of 1-(2-phenylpropyl)piperidine with 4-azidocyclohexyl isocyanide in the presence of copper (I) iodide as a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-known method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting compound is a white solid with a melting point of 160-162°C.
科学的研究の応用
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-phenylpropyl)piperidine has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to exhibit potent binding affinity and selectivity for various receptors, including the mu-opioid receptor, the delta-opioid receptor, and the nociceptin/orphanin FQ peptide receptor. This makes it a promising candidate for the development of new drugs for the treatment of pain, addiction, and other related disorders.
特性
IUPAC Name |
4-(4-cyclopropyltriazol-1-yl)-1-(2-phenylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4/c1-15(16-5-3-2-4-6-16)13-22-11-9-18(10-12-22)23-14-19(20-21-23)17-7-8-17/h2-6,14-15,17-18H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMDQVZZUNFWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C=C(N=N2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenoxy)acetamide](/img/structure/B5977015.png)

![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)

![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5977035.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)
![5-nitro-2-{4-[5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5977067.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5977069.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5977114.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5977120.png)
![2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5977126.png)